(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide
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Overview
Description
Probe 2.1 is a synthetic organic compound that acts as a biased agonist for the κ opioid receptor (KOR). It was designed to preferentially bias KOR activation towards G protein signaling with minimal effects on βarrestin2 recruitment and downstream ERK1/2 activation . This unique property makes it a valuable tool in pharmacological research, particularly in the study of KOR-related pathways and potential therapeutic applications.
Preparation Methods
The synthesis of Probe 2.1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core octahydroisoquinoline structure.
Step 2: Introduction of the 2-fluorophenyl group.
Step 3: Addition of the N- [4-methyl-3- (trifluoromethyl)phenyl] group.
Step 4: Finalization with the carboxamide functional group.
The reaction conditions for each step involve specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Probe 2.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Probe 2.1 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of KOR agonists.
Biology: Helps in understanding the role of KOR in various biological processes.
Medicine: Potential therapeutic applications in pain management and addiction treatment.
Industry: Used in the development of new pharmacological agents targeting KOR.
Mechanism of Action
The mechanism of action of Probe 2.1 involves its interaction with the κ opioid receptor (KOR). By acting as a biased agonist, it preferentially activates G protein signaling pathways while minimizing βarrestin2 recruitment and downstream ERK1/2 activation. This selective activation leads to specific physiological effects, making it a valuable tool for studying KOR-related pathways and potential therapeutic applications .
Comparison with Similar Compounds
Probe 2.1 is unique in its ability to selectively bias KOR activation towards G protein signaling. Similar compounds include:
U50488: A non-selective KOR agonist.
Salvinorin A: A natural KOR agonist with different signaling properties.
NorBNI: A selective KOR antagonist.
Compared to these compounds, Probe 2.1 offers a more targeted approach to studying KOR signaling pathways, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C24H22F4N2O2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C24H22F4N2O2/c1-14-9-10-16(13-18(14)24(26,27)28)29-22(31)17-6-4-5-15-11-12-30(23(32)21(15)17)20-8-3-2-7-19(20)25/h2-5,7-10,13,15,17,21H,6,11-12H2,1H3,(H,29,31)/t15-,17-,21+/m0/s1 |
InChI Key |
LRJGJDKBKCTWKM-HZUJVAHNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H]2CC=C[C@@H]3[C@H]2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC=CC3C2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Origin of Product |
United States |
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